Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2490432-73-8
VCID: VC6634962
InChI: InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-5-8(6-14)10-13-4-9(7-15)17-10/h4,8,15H,5-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)CO
Molecular Formula: C12H18N2O4
Molecular Weight: 254.286

Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate

CAS No.: 2490432-73-8

Cat. No.: VC6634962

Molecular Formula: C12H18N2O4

Molecular Weight: 254.286

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate - 2490432-73-8

Specification

CAS No. 2490432-73-8
Molecular Formula C12H18N2O4
Molecular Weight 254.286
IUPAC Name tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate
Standard InChI InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-5-8(6-14)10-13-4-9(7-15)17-10/h4,8,15H,5-7H2,1-3H3
Standard InChI Key ZWCGBGKMZDUHIG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)CO

Introduction

Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate is a complex organic compound featuring a unique combination of azetidine and oxazole rings. Its molecular formula is C12H18N2O4, and it has a molecular weight of approximately 254.28 g/mol . This compound is of interest in synthetic organic chemistry due to its potential for modification and derivatization, which can lead to various applications in pharmaceuticals and other fields.

Synthesis and Preparation

The synthesis of Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate typically involves multi-step organic synthesis techniques. These methods require careful optimization to achieve high yields and purity, considering factors such as temperature, solvent choice, and reaction time.

Comparative Analysis with Similar Compounds

Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate can be compared with other compounds featuring similar structural elements:

CompoundMolecular FormulaNotable Features
Tert-butyl 3-aminoazetidineContains an amino group instead of hydroxymethyl; potential for different biological activity.
Tert-butyl 3-cyanomethyleneazetidineFeatures a cyanomethylene group; used in organic synthesis.
Tert-butyl 3-hydroxymethylazetidineLacks the oxazole moiety; simpler structure but similar reactivity patterns.

Future Research Directions

Future studies should focus on the interaction of Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate with biological systems to understand its therapeutic potential and safety profile. This includes in vitro and in vivo experiments to assess its efficacy and toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator